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Compound of Interest

2-Chloro-N-(2-
Compound Name: )
chlorophenyl)acetamide

Cat. No.: B1581260

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Chloro-N-(2-
chlorophenyl)acetamide

Abstract: This technical guide provides a comprehensive examination of the molecular
structure and bonding of 2-Chloro-N-(2-chlorophenyl)acetamide (CAS No. 3289-76-7).
Designed for researchers, scientists, and professionals in drug development, this document
synthesizes spectroscopic data and theoretical principles to elucidate the compound's
structural architecture. We will explore its constitutional connectivity, conformational
possibilities, and the electronic nature of its bonding. The guide further details the standard
analytical protocols for characterization and discusses the implications of its structural features
for its potential applications as a synthetic intermediate and bioactive molecule.

Introduction: The Significance of a Dichlorinated
Acetanilide

2-Chloro-N-(2-chlorophenyl)acetamide belongs to the class of a-haloacetanilides, a group of
compounds recognized for their utility as versatile chemical intermediates and their diverse
biological activities.[1] The presence of two chlorine atoms—one on the aromatic ring and one
on the acetyl group—imparts distinct physicochemical properties and reactivity. The chlorine on
the acetyl group is a reactive site, susceptible to nucleophilic substitution, making the molecule
a valuable building block in organic synthesis. The chlorine on the phenyl ring modulates the
electronic properties of the aromatic system and the lipophilicity of the entire molecule.
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Understanding the precise molecular geometry, bond characteristics, and electronic distribution
is paramount for predicting its reactivity, metabolic fate, and potential interactions with
biological targets.[2][3]

Molecular Identity and Physicochemical Properties

A precise identification of the molecule is the foundation of any detailed structural analysis. The
key identifiers and properties of 2-Chloro-N-(2-chlorophenyl)acetamide are summarized

below.

Property Value Source(s)
2-chloro-N-(2-

IUPAC Name ) [4]
chlorophenyl)acetamide

CAS Number 3289-76-7 [5][6]

Molecular Formula CsH7CI2NO [5][6]

Molecular Weight 204.05 g/mol [51[6]

Melting Point 70 °C [5]
C1=CC=C(C(=C1)NC(=0O)CClI)

SMILES [4]
Cl
OPZKPLRTPWUXRN-

InChiKey [4]

UHFFFAOYSA-N

Elucidation of Molecular Structure

The molecular structure of 2-Chloro-N-(2-chlorophenyl)acetamide can be systematically
elucidated using a combination of spectroscopic techniques. Each method provides a unique
piece of the structural puzzle, from atomic connectivity to the electronic environment of
functional groups.

Connectivity and Constitution

The IUPAC name itself defines the atom-to-atom connectivity. A 2-chlorophenyl group is
attached to the nitrogen atom of an acetamide, and the acetyl group is further substituted with
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a chlorine atom at the alpha-carbon.
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Caption: 2D structure of 2-Chloro-N-(2-chlorophenyl)acetamide.

Spectroscopic Characterization

Spectroscopic data provides experimental validation of the proposed structure. While a publicly
available, fully assigned spectrum for this specific compound is scarce, we can reliably predict
the key features based on known chemical shift and vibrational frequency ranges for its
constituent functional groups.[7][8]
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3.2.1 Infrared (IR) Spectroscopy IR spectroscopy is instrumental in identifying functional
groups. The key expected absorption bands are:

N-H Stretch: A sharp peak around 3250-3300 cm™1, characteristic of a secondary amide N-H
bond.

e Aromatic C-H Stretch: Peaks just above 3000 cm™2.

o Aliphatic C-H Stretch: Peaks just below 3000 cm~1 for the -CHz- group.

e Amide | Band (C=0 Stretch): A strong, prominent absorption between 1660-1680 cm~1. This
is one of the most diagnostic peaks for an amide.

o Amide Il Band (N-H Bend): A significant peak around 1540 cm™1,

o C-CI Stretch: Absorptions in the fingerprint region, typically between 600-800 cm™1,

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed
information about the carbon-hydrogen framework.

e H NMR:

o Amide Proton (N-H): A broad singlet expected between 6 8.0-9.5 ppm, whose position can
be solvent-dependent.

o Aromatic Protons (Ar-H): Four protons on the dichlorophenyl ring, expected to appear as a
complex multiplet pattern between & 7.2-8.5 ppm due to their differing electronic
environments and spin-spin coupling.

o Methylene Protons (-CH2Cl): A sharp singlet around & 4.2-4.5 ppm. The electronegative
chlorine atom deshields these protons, shifting them downfield.

o BC NMR:

o Carbonyl Carbon (C=0): A peak in the & 165-170 ppm range.

o Aromatic Carbons: Six distinct peaks would be expected between o 120-140 ppm. The
carbon attached to the nitrogen (C1') and the carbon attached to the chlorine (C2') would
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have characteristic shifts.

o Methylene Carbon (-CH2Cl): A peak around & 40-45 ppm.

3.2.3 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can
reveal structural information through fragmentation patterns.

e Molecular lon Peak ([M]*): Expected at m/z 203 and 205. The characteristic isotopic pattern
for two chlorine atoms (a 9:6:1 ratio for [M]*, [M+2]*, and [M+4]*) would be a definitive
signature.[9]

o Key Fragments: Common fragmentation pathways would include the loss of the chloromethyl
radical (*CH2Cl) and cleavage of the amide bond, providing further structural confirmation.

Three-Dimensional Conformation and Bonding

While no public crystal structure data for 2-Chloro-N-(2-chlorophenyl)acetamide is available,
analysis of closely related compounds, such as 2-Chloro-N-phenylacetamide, reveals key
conformational features.[10]

The central amide bond (C-N) exhibits partial double-bond character due to resonance, which
restricts rotation and enforces a planar geometry for the O=C-N-H atoms. The overall 3D
structure is determined by the rotation around two key single bonds:

e N-C(aryl) bond: Torsion around this bond determines the orientation of the phenyl ring
relative to the amide plane.

o C(carbonyl)-C(alpha) bond: Rotation here orients the chloromethyl group.

In related structures, the molecules are often linked by intermolecular N-H-:-O hydrogen bonds,
forming chains or dimers in the solid state.[10] The presence of the ortho-chloro substituent on
the phenyl ring likely induces steric hindrance that influences the preferred rotational angle
(dihedral angle) of the phenyl ring, favoring a twisted, non-coplanar arrangement with the
amide group to minimize steric clash.

Experimental & Analytical Workflow
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The robust characterization of a molecule like 2-Chloro-N-(2-chlorophenyl)acetamide follows
a logical and self-validating workflow.

Protocol: Spectroscopic Analysis Workflow

Caption: A standardized workflow for spectroscopic structure elucidation.
Causality in Protocol:

e Synthesis & Purification: Purity is paramount. Impurities introduce extraneous signals that
confound spectral interpretation. Techniques like recrystallization or chromatography are
essential.

e Choice of Solvent (NMR): Deuterated solvents (e.g., CDCIs) are used because they are
“invisible" in *tH NMR, preventing solvent signals from overwhelming the analyte signals.

« lonization Method (MS): Electron lonization (El) is often used for small, relatively stable
molecules to induce reproducible fragmentation, which acts as a molecular fingerprint.
Electrospray lonization (ESI) is a softer technique that is excellent for confirming the
molecular weight via the protonated molecule [M+H]*.

Implications for Drug Development & Chemical
Synthesis

The molecular structure of 2-Chloro-N-(2-chlorophenyl)acetamide directly informs its
potential applications.
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Caption: Relationship between structure and potential applications.

o Synthetic Intermediate: The electrophilic alpha-carbon is primed for substitution reactions
with various nucleophiles (amines, thiols, alcohols), allowing for the rapid construction of
more complex molecular libraries.[11]

e Bioactive Scaffold: The acetanilide framework is present in numerous approved drugs.[2]
The combination of a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=0), and a
tunable lipophilic aromatic ring makes this a classic pharmacophore. The chlorine
substituents can enhance binding affinity through halogen bonding or by modulating the
molecule's ability to cross biological membranes. Its known antifungal properties suggest it
could serve as a lead compound for developing new therapeutic agents.[3]

Conclusion
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2-Chloro-N-(2-chlorophenyl)acetamide is a molecule whose structural and electronic
properties are defined by the interplay of its three key components: the reactive chloromethyl
group, the planar amide linker, and the sterically influenced chlorophenyl ring. While a definitive
solid-state structure from X-ray crystallography remains to be published, a robust and
consistent structural model can be confidently derived from a combination of spectroscopic
methods (NMR, IR, MS). This understanding is crucial for harnessing its potential as a versatile
building block in organic synthesis and as a scaffold for the development of novel bioactive
compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1581260#molecular-structure-and-bonding-of-2-
chloro-n-2-chlorophenyl-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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